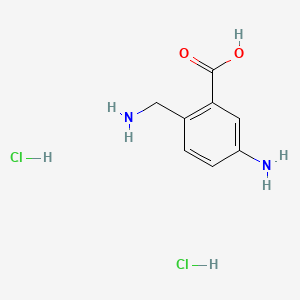
4-chloro-2-methylquinoline-8-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methylquinoline-8-sulfonyl fluoride (CMQSF) is a novel fluorinated quinoline-based compound that has recently been synthesized and studied for its potential applications in the scientific research field. CMQSF has a unique structure and properties that make it a promising candidate for use in a variety of laboratory experiments.
Applications De Recherche Scientifique
4-chloro-2-methylquinoline-8-sulfonyl fluoride has a variety of potential applications in the scientific research field. It has been used as a fluorogenic reagent for the detection of amines and other organic compounds. It has also been used for the synthesis of other fluorinated quinoline-based compounds, such as 4-chloro-2-methylquinoline-8-sulfonate (CMQS) and 4-chloro-2-methylquinoline-8-sulfonamide (CMQSA). Additionally, this compound has been used as a catalyst in the synthesis of various organic compounds, such as polymers and small molecules.
Mécanisme D'action
The mechanism of action of 4-chloro-2-methylquinoline-8-sulfonyl fluoride is not yet fully understood. However, it is believed that the compound binds to amines and other organic compounds via hydrogen bonding and electrostatic interactions. These interactions are believed to be responsible for the fluorogenic properties of the compound, as well as its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that the compound may have some toxic effects, particularly when exposed to high concentrations. Additionally, this compound may interfere with the natural biochemical processes of cells and may affect the activity of enzymes and other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-chloro-2-methylquinoline-8-sulfonyl fluoride in laboratory experiments is its high yield and low cost. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound may be toxic at high concentrations and may interfere with the natural biochemical processes of cells. Additionally, the mechanism of action of this compound is not yet fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 4-chloro-2-methylquinoline-8-sulfonyl fluoride in laboratory experiments. One potential direction is the development of new methods for the synthesis of this compound and related compounds. Additionally, further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, the development of new applications for the use of this compound in laboratory experiments is needed. Finally, the development of new methods to reduce the toxicity of this compound should be explored.
Méthodes De Synthèse
The synthesis of 4-chloro-2-methylquinoline-8-sulfonyl fluoride involves a multi-step process that begins with the reaction of 4-chloro-2-methylquinoline (CMQ) with 8-sulfonyl fluoride (SF). This reaction is carried out in a basic medium, such as aqueous sodium hydroxide, and the resulting product is this compound. The reaction is conducted at room temperature and the yield of the product is typically high.
Propriétés
IUPAC Name |
4-chloro-2-methylquinoline-8-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2S/c1-6-5-8(11)7-3-2-4-9(10(7)13-6)16(12,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSQSACOQXLNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid](/img/structure/B6609165.png)



![1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B6609186.png)

![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)


![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)


